

Technical Guide: N-Heptanoylglycine-d2 for Research Applications

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Compound of Interest

Compound Name: *N-Heptanoylglycine-d2*

Cat. No.: *B12365813*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of **N-Heptanoylglycine-d2**, including its chemical properties, its role as an internal standard in the analysis of N-Heptanoylglycine, and detailed experimental methodologies relevant to its application.

Introduction to N-Heptanoylglycine

N-Heptanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid (in this case, heptanoic acid) with the amino acid glycine. The formation of acylglycines is a key step in the metabolism and detoxification of fatty acids. Elevated levels of specific acylglycines in biological fluids, such as urine and blood, can serve as important biomarkers for various inborn errors of metabolism, particularly fatty acid oxidation disorders. The quantification of these molecules is therefore crucial for the diagnosis and monitoring of these conditions.

N-Heptanoylglycine-d2 is the deuterated form of N-Heptanoylglycine. Due to its stable isotope label, it is an ideal internal standard for use in mass spectrometry-based quantitative assays. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate and precise quantification.

Quantitative Data

The following table summarizes the key chemical identifiers for **N-Heptanoylglycine-d2** and its non-deuterated counterpart.

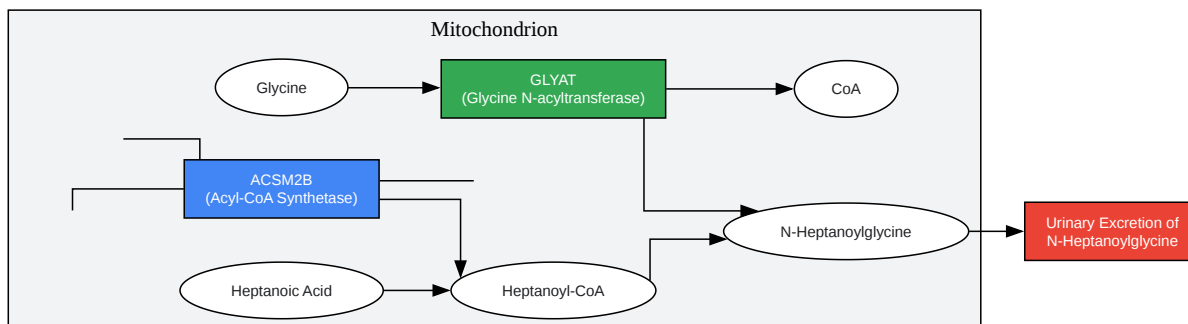
Property	N-Heptanoylglycine-d2	N-Heptanoylglycine
CAS Number	30085441-77-0[1]	23783-23-5
Molecular Formula	C ₉ H ₁₅ D ₂ NO ₃ [1]	C ₉ H ₁₇ NO ₃
Molecular Weight	189.25 g/mol [1]	187.24 g/mol

Metabolic Pathway of N-Heptanoylglycine Formation

N-Heptanoylglycine is synthesized in the mitochondria through a two-step enzymatic process known as the glycine conjugation pathway. This pathway is essential for the detoxification of various endogenous and xenobiotic acyl-CoA molecules.[1][2]

- **Activation of Heptanoic Acid:** Heptanoic acid, a medium-chain fatty acid, is first activated to its coenzyme A (CoA) thioester, heptanoyl-CoA. This reaction is catalyzed by a mitochondrial acyl-CoA synthetase, such as ACSM2B (medium-chain fatty acid:CoA ligase).[1][2]
- **Glycine Conjugation:** The heptanoyl group is then transferred from heptanoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13), producing N-Heptanoylglycine and releasing free coenzyme A.[1][2][3]

The resulting N-Heptanoylglycine is then transported out of the mitochondria and can be excreted in the urine.



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Caption: Metabolic pathway for the formation and excretion of N-Heptanoylglycine.

Experimental Protocols

Quantification of N-Heptanoylglycine in Urine by UPLC-MS/MS

This protocol describes a general method for the quantification of acylglycines, including N-Heptanoylglycine, in urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). **N-Heptanoylglycine-d2** is used as an internal standard.

Materials:

- Urine samples
- **N-Heptanoylglycine-d2** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

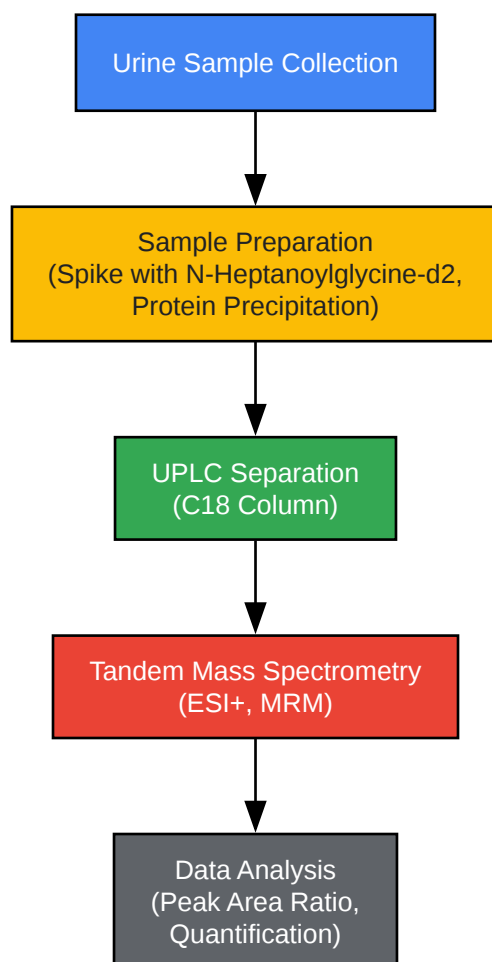
- Water (LC-MS grade)
- Centrifuge tubes
- Autosampler vials
- UPLC system coupled to a tandem mass spectrometer

Procedure:

- Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - Vortex the samples to ensure homogeneity.
 - Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
 - In a clean centrifuge tube, add 100 μ L of the urine supernatant.
 - Add 10 μ L of the internal standard working solution (**N-Heptanoylglycine-d2** in methanol).
 - Add 400 μ L of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a clean autosampler vial for analysis.
- UPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A suitable gradient to separate N-Heptanoylglycine from other urinary components. An example gradient is:
 - 0-1 min: 95% A
 - 1-8 min: Linear gradient to 5% A
 - 8-10 min: Hold at 5% A
 - 10.1-12 min: Return to 95% A for re-equilibration
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - N-Heptanoylglycine: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 76.1
 - **N-Heptanoylglycine-d2**: Precursor ion (Q1) m/z 190.1 -> Product ion (Q3) m/z 78.1
 - Optimize other parameters such as collision energy and declustering potential for the specific instrument used.
- Data Analysis:
 - Quantify the concentration of N-Heptanoylglycine by calculating the peak area ratio of the analyte to the internal standard (**N-Heptanoylglycine-d2**).
 - Use a calibration curve prepared with known concentrations of N-Heptanoylglycine and a fixed concentration of the internal standard to determine the absolute concentration in the

urine samples.



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Caption: Workflow for the quantification of N-Heptanoylglycine using UPLC-MS/MS.

Glycine N-acyltransferase (GLYAT) Enzyme Assay

This protocol outlines a colorimetric assay to measure the activity of Glycine N-acyltransferase (GLYAT), the enzyme responsible for the synthesis of N-Heptanoylglycine.[4]

Principle:

The activity of GLYAT is determined by measuring the rate of coenzyme A (CoA) release during the conjugation of an acyl-CoA substrate (e.g., Heptanoyl-CoA or a model substrate like Benzoyl-CoA) with glycine. The released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid)

(DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

- Mitochondrial protein extract or purified GLYAT enzyme
- Glycine solution
- Acyl-CoA substrate (e.g., Heptanoyl-CoA or Benzoyl-CoA) solution
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
- Tris-HCl buffer (pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reaction Mixture Preparation:
 - In each well of a 96-well plate, prepare a reaction mixture containing:
 - Tris-HCl buffer (e.g., 50 mM, pH 8.0)
 - DTNB solution (e.g., 0.2 mM)
 - Glycine solution (e.g., 10 mM)
 - Mitochondrial protein extract or purified GLYAT (e.g., 5-10 µg)
 - Prepare a blank control for each sample that contains all components except the acyl-CoA substrate.
- Initiation of Reaction:

- Initiate the enzymatic reaction by adding the acyl-CoA substrate (e.g., Heptanoyl-CoA to a final concentration of 100 μM).
- The total reaction volume should be consistent across all wells (e.g., 200 μL).
- Measurement:
 - Immediately place the microplate in a plate reader pre-heated to 37°C.
 - Monitor the increase in absorbance at 412 nm over time (e.g., every minute for 20 minutes).
- Data Analysis:
 - Calculate the rate of the reaction ($\Delta A_{412}/\text{min}$) from the linear portion of the absorbance versus time plot.
 - Subtract the rate of the blank control from the sample rate to account for any non-enzymatic reaction.
 - Use the molar extinction coefficient of 2-nitro-5-thiobenzoate ($14,150 \text{ M}^{-1}\text{cm}^{-1}$) to convert the rate of change in absorbance to the rate of CoA formation ($\mu\text{mol}/\text{min}$).
 - Enzyme activity can be expressed as $\mu\text{mol}/\text{min}/\text{mg}$ of protein.

Conclusion

N-Heptanoylglycine-d2 is an indispensable tool for researchers in the field of metabolomics and clinical diagnostics. Its use as an internal standard enables the accurate and reliable quantification of N-Heptanoylglycine, a key biomarker for certain inborn errors of metabolism. The experimental protocols provided in this guide offer a framework for the application of **N-Heptanoylglycine-d2** in a research setting. Understanding the metabolic pathway of N-Heptanoylglycine formation and having robust analytical methods are crucial for advancing our knowledge of fatty acid metabolism and related disorders.

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